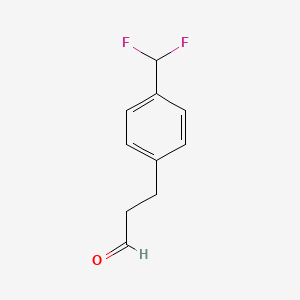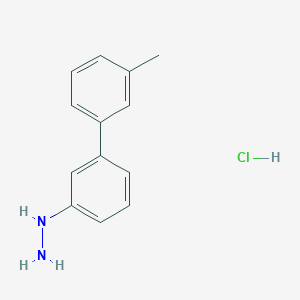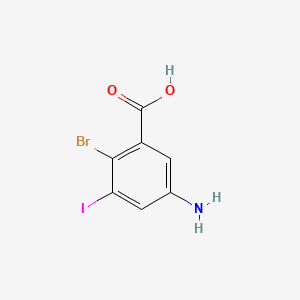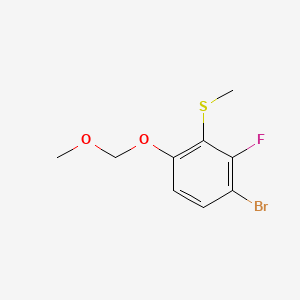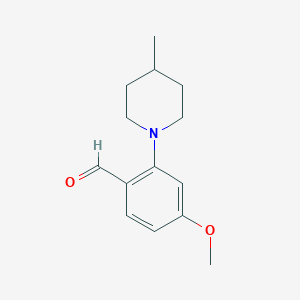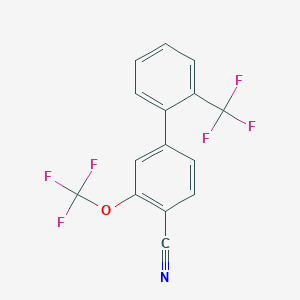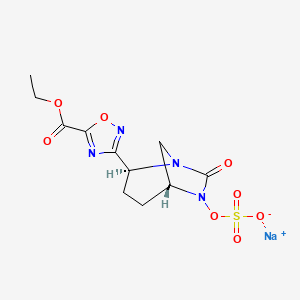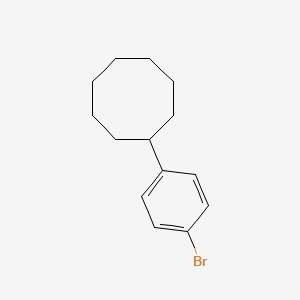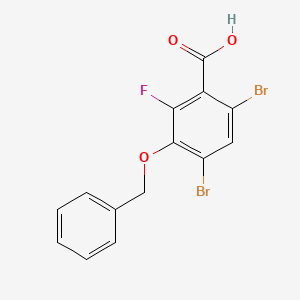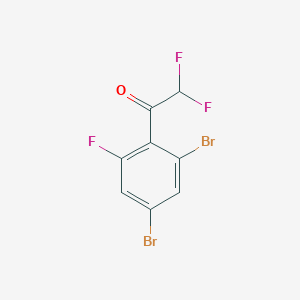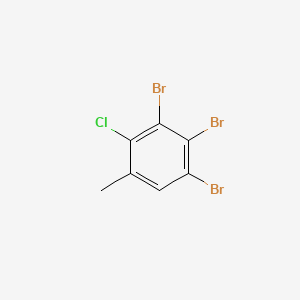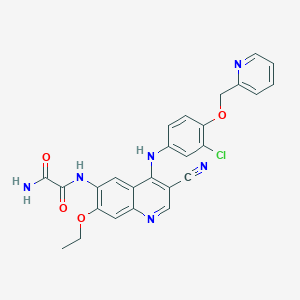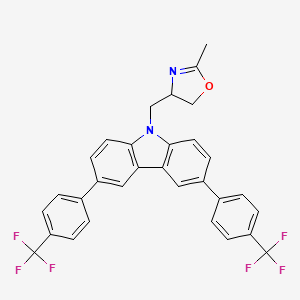
(S)-4-((3,6-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-((3,6-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound that features a carbazole core substituted with trifluoromethyl groups and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((3,6-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process may start with the preparation of the carbazole core, followed by the introduction of trifluoromethyl groups through electrophilic substitution reactions. The final step often involves the formation of the oxazole ring via cyclization reactions under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the oxazole ring or the trifluoromethyl groups, resulting in different reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxazole ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could produce various functionalized carbazole or oxazole derivatives.
科学研究应用
Chemistry
In chemistry, (S)-4-((3,6-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is studied for its unique electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biology
The compound’s potential biological activity is explored in drug discovery, particularly for its ability to interact with biological targets such as enzymes and receptors.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
Industrially, the compound is considered for use in the development of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of (S)-4-((3,6-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- (S)-4-((3,6-Bis(4-methylphenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- (S)-4-((3,6-Bis(4-fluorophenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- (S)-4-((3,6-Bis(4-chlorophenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
Uniqueness
The presence of trifluoromethyl groups in (S)-4-((3,6-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole imparts unique electronic properties, such as increased electron-withdrawing capability, which can enhance its performance in electronic applications and influence its biological activity.
属性
分子式 |
C31H22F6N2O |
|---|---|
分子量 |
552.5 g/mol |
IUPAC 名称 |
4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H22F6N2O/c1-18-38-25(17-40-18)16-39-28-12-6-21(19-2-8-23(9-3-19)30(32,33)34)14-26(28)27-15-22(7-13-29(27)39)20-4-10-24(11-5-20)31(35,36)37/h2-15,25H,16-17H2,1H3 |
InChI 键 |
JPTFWWIKYDGVKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C4=CC=C(C=C4)C(F)(F)F)C5=C2C=CC(=C5)C6=CC=C(C=C6)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


